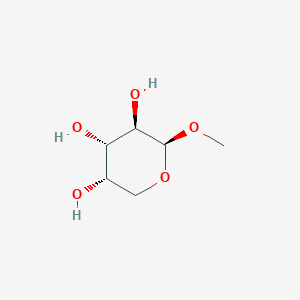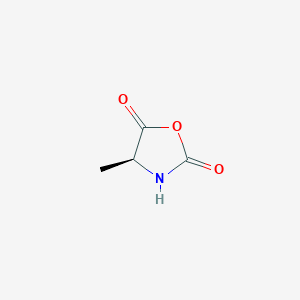
3,4-Dihydro-2H-pyran-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-pyran-3-carbonyl chloride, also known as DHPCC, is a chemical compound that belongs to the pyran family. This compound is widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-pyran-3-carbonyl chloride is not fully understood. However, it is believed that 3,4-Dihydro-2H-pyran-3-carbonyl chloride reacts with nucleophiles, such as amines, to form stable adducts. This reaction is believed to be the basis for its use as a reagent in organic synthesis.
Efectos Bioquímicos Y Fisiológicos
3,4-Dihydro-2H-pyran-3-carbonyl chloride does not have any known biochemical or physiological effects. It is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dihydro-2H-pyran-3-carbonyl chloride has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, 3,4-Dihydro-2H-pyran-3-carbonyl chloride has some limitations. It is not very reactive towards some nucleophiles, such as alcohols and carboxylic acids. It is also not very soluble in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving 3,4-Dihydro-2H-pyran-3-carbonyl chloride. One area of interest is the development of new synthetic methods for the production of pyran derivatives using 3,4-Dihydro-2H-pyran-3-carbonyl chloride as a reagent. Another area of interest is the use of 3,4-Dihydro-2H-pyran-3-carbonyl chloride in the production of new pharmaceuticals and agrochemicals. Additionally, there is a need for further research on the toxicity and pharmacokinetics of 3,4-Dihydro-2H-pyran-3-carbonyl chloride to better understand its potential uses and limitations.
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-pyran-3-carbonyl chloride is widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pyran derivatives. 3,4-Dihydro-2H-pyran-3-carbonyl chloride is also used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
155268-09-0 |
|---|---|
Nombre del producto |
3,4-Dihydro-2H-pyran-3-carbonyl chloride |
Fórmula molecular |
C6H7ClO2 |
Peso molecular |
146.57 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-pyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h1,3,5H,2,4H2 |
Clave InChI |
ZNCGADNVOACUMM-UHFFFAOYSA-N |
SMILES |
C1C=COCC1C(=O)Cl |
SMILES canónico |
C1C=COCC1C(=O)Cl |
Sinónimos |
2H-Pyran-3-carbonyl chloride, 3,4-dihydro- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B117593.png)





